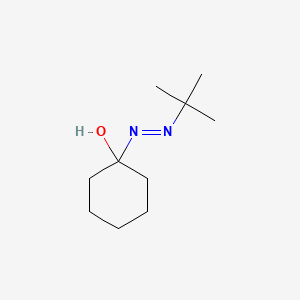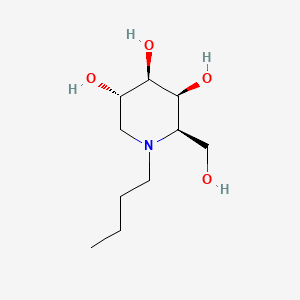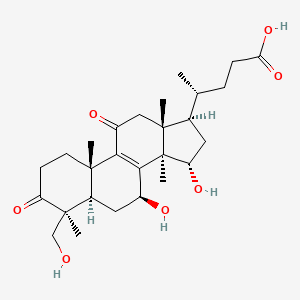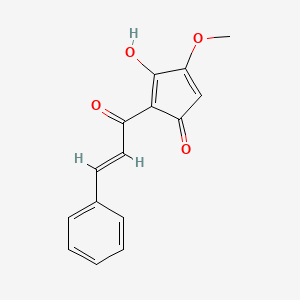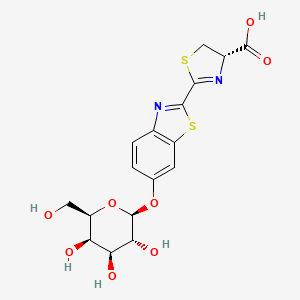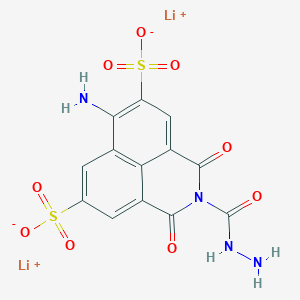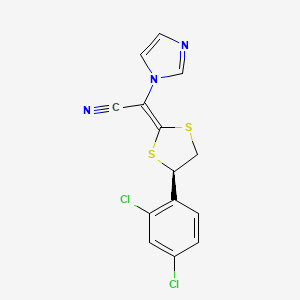
Luliconazol
Übersicht
Beschreibung
Luliconazol ist ein topisches Antimykotikum, das hauptsächlich zur Behandlung von Hautinfektionen wie Fußpilz, Jock Juckreiz und Ringwurm eingesetzt wird. Es gehört zur Klasse der Azol-Antimykotika und wirkt durch Hemmung der Synthese von Ergosterol, einem essentiellen Bestandteil der Zellmembranen von Pilzen . This compound wurde 2013 von der US-amerikanischen Food and Drug Administration zugelassen und wird unter dem Markennamen Luzu vermarktet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung wichtiger Zwischenprodukte beinhaltet. Ein üblicher Syntheseweg beinhaltet die Reaktion von 2,4-Dichlorbenzylchlorid mit Natriumsulfid zur Bildung von 2,4-Dichlorbenzylsulfid. Dieses Zwischenprodukt wird dann mit Chloracetonitril umgesetzt, um 2,4-Dichlorbenzylthioacetonitril zu erzeugen. Der letzte Schritt beinhaltet die Cyclisierung dieses Zwischenprodukts mit Imidazol zur Bildung von this compound .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise die Optimierung des Synthesewegs für die großtechnische Herstellung. Dazu gehören die Verwendung effizienter Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in das entsprechende Sulfid umwandeln.
Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor-Gruppen am Benzolring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Natriumazid und Kaliumcyanid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Entsprechendes Sulfid.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Luliconazol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Azol-Antimykotika.
Medizin: In klinischen Studien zur Bewertung seiner Wirksamkeit und Sicherheit bei der Behandlung von Pilzinfektionen eingesetzt.
Wirkmechanismus
This compound übt seine antimykotische Wirkung aus, indem es das Enzym Lanosteroldemethylase hemmt, das für die Synthese von Ergosterol unerlässlich ist, einem Schlüsselbestandteil der Zellmembranen von Pilzen. Durch die Störung der Ergosterolsynthese beeinträchtigt this compound die Integrität der Pilzzellmembran, was zum Zelltod führt . Die genauen molekularen Ziele und Pfade, die an dieser Hemmung beteiligt sind, werden noch untersucht, aber es wird angenommen, dass this compound an der aktiven Stelle der Lanosteroldemethylase bindet und die Umwandlung von Lanosterol in Ergosterol verhindert .
Wirkmechanismus
Target of Action
Luliconazole primarily targets the Cytochrome P450 51 (CYP51) enzyme in yeast . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
Luliconazole is thought to inhibit the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol . By inhibiting this enzyme, luliconazole disrupts the production of ergosterol, leading to alterations in the fungal cell membrane . This disruption weakens the cell membrane, leading to the death of the fungus and ultimately resolving the infection .
Biochemical Pathways
It is known that the drug interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption in ergosterol synthesis likely affects multiple biochemical pathways within the fungus, leading to its death .
Pharmacokinetics
Luliconazole is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) . Luliconazole is >99% protein bound in plasma .
Result of Action
The primary result of luliconazole’s action is the death of the fungus, most likely by altering their fungal cell membranes . This leads to the resolution of the fungal infection .
Biochemische Analyse
Biochemical Properties
Luliconazole interacts with the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes . By inhibiting this enzyme, Luliconazole disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Cellular Effects
Luliconazole exerts its effects on various types of cells, particularly fungal cells. It kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes . This alteration in the cell membrane disrupts normal cellular processes, leading to the death of the fungal cells .
Molecular Mechanism
Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes . By inhibiting this enzyme, Luliconazole disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Temporal Effects in Laboratory Settings
It is known that Luliconazole is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration occurred in approximately 17 hours .
Dosage Effects in Animal Models
The effects of Luliconazole at different dosages in animal models have not been extensively studied. It has been shown to be effective in treating tinea corporis and tinea pedis in guinea pig models .
Metabolic Pathways
The metabolism of Luliconazole has yet to be determined . In vitro studies suggest that systemically absorbed Luliconazole may be metabolized by CYP2D6 and 3A4 .
Transport and Distribution
It is known that Luliconazole is administered topically, and it is likely to be distributed in the skin where it exerts its antifungal effects .
Subcellular Localization
As a topical antifungal agent, it is likely to be localized in the skin cells where it exerts its antifungal effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Luliconazole can be synthesized through a multi-step process involving the formation of key intermediates. One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl sulfide. This intermediate is then reacted with chloroacetonitrile to produce 2,4-dichlorobenzylthioacetonitrile. The final step involves the cyclization of this intermediate with imidazole to form luliconazole .
Industrial Production Methods
Industrial production of luliconazole typically involves optimizing the synthetic route for large-scale manufacturing. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Luliconazole undergoes various chemical reactions, including:
Oxidation: Luliconazole can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert luliconazole to its corresponding sulfide.
Substitution: Luliconazole can undergo nucleophilic substitution reactions, particularly at the chloro groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Luliconazol wird oft mit anderen Azol-Antimykotika verglichen, wie zum Beispiel:
- Fluconazol
- Itraconazol
- Ketoconazol
- Terbinafin (obwohl kein Azol, wird es aufgrund seiner antimykotischen Eigenschaften oft verglichen)
Einzigartigkeit
This compound zeichnet sich durch seine potente antimykotische Aktivität und günstige pharmakokinetische Eigenschaften aus. Es hat im Vergleich zu anderen Azolen und Terbinafin eine überlegene Wirksamkeit bei der Behandlung von Dermatophytosen gezeigt . Darüber hinaus trägt die einzigartige chemische Struktur von this compound, die einen Imidazol-Teil beinhaltet, der in eine Ketenditthioacetat-Struktur integriert ist, zu seiner starken antimykotischen Aktivität bei .
Ähnliche Verbindungen
- Fluconazol : Wird häufig zur Behandlung systemischer Pilzinfektionen eingesetzt.
- Itraconazol : Wirksam gegen ein breites Spektrum von Pilzinfektionen.
- Ketoconazol : Wird sowohl für systemische als auch topische Pilzinfektionen eingesetzt.
- Terbinafin : Wird hauptsächlich für Dermatophytosen und Onychomykose eingesetzt .
Die einzigartige Struktur und die potente Aktivität von this compound machen es zu einer wertvollen Ergänzung im Arsenal der Antimykotika.
Eigenschaften
IUPAC Name |
(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-REQDGWNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048607 | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187164-19-8 | |
| Record name | Luliconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187164-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luliconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luliconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LULICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)
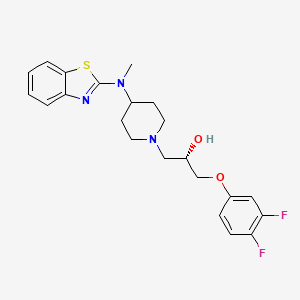
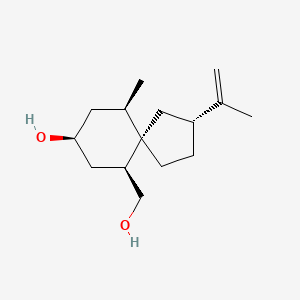

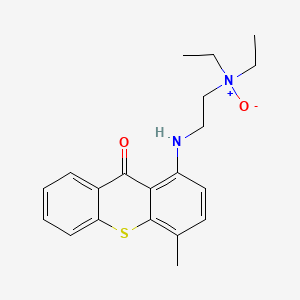
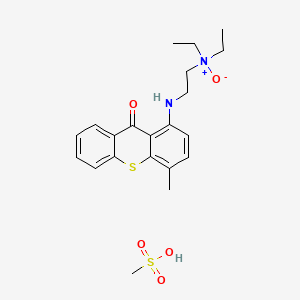
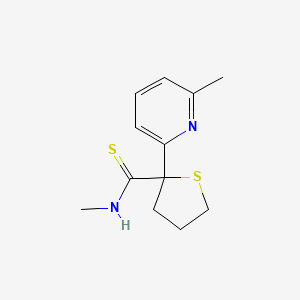
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
